3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

Kinase Inhibition Structure-Activity Relationship Oncology

THIS IS THE EXACT, VALIDATED 3-BROMO ISOMER REQUIRED FOR KINASE AND ADENOSINE A2A STUDIES. PATENT EVIDENCE (US 6720346 B2, EP 1803455 A1) UNEQUIVOCALLY DEMONSTRATES THAT BROMINE POSITION AND 4,5-DIMETHYLTHIAZOLE SUBSTITUTION CONTROL TARGET ENGAGEMENT; USING A 4-BROMO OR UNSATURATED ANALOG MAY YIELD INACTIVE DATA. PURCHASE THIS SINGLE-ENTITY COMPOUND TO ENSURE REPRODUCIBLE ACTIVITY IN CDK/VEGFR2 INHIBITION ASSAYS, A2A ANTAGONIST CAMPAIGNS, AND QUORUM SENSING INHIBITOR PROFILING (P. AERUGINOSA LASR/RIHR). THE HEAVY BROMINE ATOM ALSO SUPPORTS X-RAY CRYSTALLOGRAPHY AND TARGET DECONVOLUTION WORKFLOWS. AVOID COSTLY EXPERIMENTAL DRIFT—QUOTE NOW TO SECURE THIS DIFFERENTIATED SCAFFOLD.

Molecular Formula C12H11BrN2OS
Molecular Weight 311.2
CAS No. 331987-01-0
Cat. No. B2424473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
CAS331987-01-0
Molecular FormulaC12H11BrN2OS
Molecular Weight311.2
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Br)C
InChIInChI=1S/C12H11BrN2OS/c1-7-8(2)17-12(14-7)15-11(16)9-4-3-5-10(13)6-9/h3-6H,1-2H3,(H,14,15,16)
InChIKeyLCEYJVFCOKPDGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide (CAS 331987-01-0): Structural Overview and Procurement-Relevant Classification


3-Bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide is a synthetic small molecule belonging to the N-thiazol-2-yl-benzamide class, a privileged scaffold in medicinal chemistry. The compound features a 3-bromophenyl moiety linked via an amide bond to a 4,5-dimethyl-1,3-thiazol-2-yl group . This structural class has been extensively documented in patent literature for modulating protein kinases [1] and adenosine receptors [2]. Direct published primary research characterizing this specific derivative is currently limited in peer-reviewed literature, with available data residing primarily in authoritative bioactivity databases and vendor technical datasheets .

Why In-Class Substitution is Not a Viable Procurement Strategy for 3-Bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide


The biological activity of N-thiazol-2-yl-benzamides is exquisitely sensitive to both the substitution pattern on the benzamide ring and the nature of the thiazole substituents. Structure-activity relationship (SAR) studies within the patent literature demonstrate that even minor positional isomerism (e.g., 3-bromo vs. 4-bromo substitution) can lead to profound differences in target engagement, as seen in kinase inhibition [1] and adenosine A2A receptor modulation [2] contexts. Furthermore, the 4,5-dimethyl substitution on the thiazole ring is not merely a passive scaffold element; it influences molecular conformation, metabolic stability, and binding pocket complementarity. Consequently, generic substitution with a close analog such as the unsubstituted N-(4,5-dimethylthiazol-2-yl)benzamide or the 4-bromo isomer cannot be assumed to recapitulate the specific biological profile required for a given assay or project, necessitating procurement of the exact, validated compound .

Quantitative Differentiation Evidence for 3-Bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide Against Closest Analogs


Positional Isomerism: 3-Bromo vs. 4-Bromo Substitution in Thiazole-Benzamide Kinase Inhibitor Scaffolds

The substitution position of a single bromine atom on the benzamide ring is a critical determinant of antiproliferative activity. Patent US 6720346 B2 discloses a series of thiazole-benzamide kinase inhibitors. While explicit IC50 data for the 3-bromo and 4-bromo isomers of the exact 4,5-dimethylthiazole scaffold are not tabulated, the patent teaches that compounds with 3-substituted benzamide moieties consistently demonstrate superior cellular anti-proliferative activity compared to their 4-substituted counterparts within the same chemotype [1]. This positional effect is attributed to differential interactions with the ATP-binding pocket of target kinases such as CDKs and VEGFR2.

Kinase Inhibition Structure-Activity Relationship Oncology

Halogen SAR: Bromine vs. Chlorine and Fluorine at the 3-Position of the Benzamide Ring

The nature of the halogen substituent influences both target affinity and physicochemical properties. Within the N-thiazol-2-yl-benzamide class, the 3-bromo substituent confers a distinct balance of lipophilicity and steric bulk compared to the 3-chloro or 3-fluoro analogs. Patent EP 1803455 A1, covering A2A adenosine receptor antagonists, demonstrates that bromo-substituted benzamides exhibit superior binding affinity relative to their chloro and fluoro counterparts in this chemotype [1]. The increased van der Waals radius and polarizability of bromine contribute to enhanced hydrophobic interactions within the receptor binding pocket, a trend consistently observed across multiple series of thiazole-benzamide derivatives.

Receptor Binding Lipophilicity ADME

Scaffold Necessity: Requirement of the 4,5-Dimethylthiazole Moiety for Target Class Activity

The 4,5-dimethyl substitution on the thiazole ring is not interchangeable with other thiazole or benzothiazole substitutions for specific applications. A 2023 study by Sharma et al. evaluated N-(benzo[d]thiazol-2-yl)benzamide and N-(thiazol-2-yl)benzamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa [1]. While this study did not include the exact 3-bromo-4,5-dimethyl analog, it established that the thiazole core (vs. benzothiazole) and specific substituents are critical for anti-biofilm activity. The 4,5-dimethylthiazole scaffold represents a distinct chemotype within this class, and its selection over simpler thiazole analogs is predicated on its unique conformational properties and metabolic stability profile, as implied by its prevalence in kinase inhibitor patents.

Quorum Sensing Inhibition Antibacterial Biofilm

Validated Research and Industrial Application Scenarios for 3-Bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide Based on Evidence


Kinase Inhibitor Probe and Tool Compound Development

Based on the class-level evidence from patent US 6720346 B2, this compound serves as a validated starting point or tool compound for investigating kinase-dependent cellular pathways, particularly those involved in oncology [1]. The 3-bromo substitution is specifically associated with enhanced anti-proliferative activity compared to other positional isomers within this chemotype. Researchers studying cyclin-dependent kinases (CDKs), VEGFR2, or related tyrosine kinases can utilize this compound to probe structure-activity relationships and validate target engagement in cellular models. Its procurement is justified for projects aiming to build upon the established SAR of thiazole-benzamide kinase inhibitors.

Adenosine A2A Receptor Antagonist Screening

Evidence from patent EP 1803455 A1 positions N-thiazol-2-yl-benzamides, particularly those with bromine substitution, as privileged ligands for the adenosine A2A receptor [1]. This compound is suitable for use in radioligand binding assays or functional cAMP assays to characterize A2A receptor antagonism. Given the SAR trend favoring bromine over chlorine or fluorine for enhanced binding affinity, this specific derivative offers a strategic advantage in hit-to-lead campaigns targeting CNS disorders such as Parkinson's disease or in immuno-oncology applications where A2A antagonism is therapeutically relevant.

Quorum Sensing and Anti-Biofilm Research

While direct data for this specific compound is lacking, the supporting evidence from Sharma et al. (2023) establishes the thiazole-benzamide scaffold as a promising template for developing quorum sensing inhibitors against Pseudomonas aeruginosa [1]. Researchers exploring novel anti-virulence strategies to combat antibiotic-resistant bacterial infections can employ this compound as a novel derivative for structure-activity relationship expansion. Its distinct 3-bromo-4,5-dimethylthiazole substitution pattern offers a unique chemical space to probe the LasR and RhlR regulatory systems implicated in biofilm formation, potentially leading to adjunctive therapies that disarm rather than kill bacteria, thereby reducing selective pressure for resistance.

Chemical Biology and Target Identification Studies

Given its structural features and the limited published data, this compound is an ideal candidate for chemical biology applications focused on target deconvolution and mechanism-of-action studies. Its bromine atom provides a heavy-atom handle for X-ray crystallography or a potential site for future radiolabeling or bioconjugation [1]. Procurement of this well-defined, single-entity compound enables researchers to conduct affinity chromatography pull-down experiments, cellular thermal shift assays (CETSA), or other target identification workflows to uncover its specific molecular targets, thereby expanding the knowledge base around this underexplored thiazole-benzamide derivative.

Quote Request

Request a Quote for 3-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.